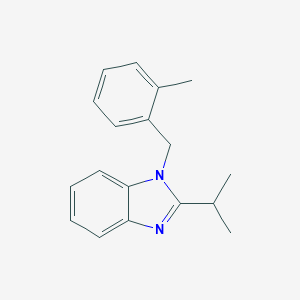
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria. It has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and anti-cancer properties. However, one of the limitations of Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate. One of the potential directions is the development of new and more efficient synthesis methods. Another potential direction is the study of the compound's potential use as a therapeutic agent for the treatment of various diseases. Additionally, the study of the compound's mechanism of action and its effects on different signaling pathways can provide insights into its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate is a synthetic compound that has gained significant attention in the field of scientific research. It has been studied for its potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound's mechanism of action involves the inhibition of various enzymes and signaling pathways in the body. Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate has several advantages for lab experiments, but also has limitations, such as limited solubility in water. There are several future directions for the study of Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate, including the development of new synthesis methods and the study of its potential use as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminobenzamide and cyclohexyl bromoacetate in the presence of a base. This reaction leads to the formation of Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Propiedades
Nombre del producto |
Cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
cyclohexyl 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C16H18N2O3/c19-15(21-12-6-2-1-3-7-12)10-18-11-17-14-9-5-4-8-13(14)16(18)20/h4-5,8-9,11-12H,1-3,6-7,10H2 |
Clave InChI |
GSMRKCGEJJIQGW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
C1CCC(CC1)OC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)

![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)

![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)
